N-imidazo[1,2-a]pyridin-2-ylbenzamide
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Overview
Description
N-imidazo[1,2-a]pyridin-2-ylbenzamide is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is known for its unique structural framework, which combines an imidazo[1,2-a]pyridine core with a benzamide moiety. The presence of these two functional groups endows the compound with a range of biological and chemical properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-imidazo[1,2-a]pyridin-2-ylbenzamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage. This reaction is mild and metal-free, making it an attractive option for synthesizing the compound .
Another method involves the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines. This approach offers a sustainable alternative to traditional harsh reaction conditions and allows for the efficient production of N-(pyridin-2-yl)amide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
N-imidazo[1,2-a]pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene or other suitable solvents.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-imidazo[1,2-a]pyridin-2-ylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a pharmacophore in the design of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-imidazo[1,2-a]pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo[1,2-a] core but with a pyrimidine ring instead of a pyridine ring.
N-(pyridin-2-yl)amides: Similar in structure but lacks the imidazo[1,2-a] core.
Uniqueness
N-imidazo[1,2-a]pyridin-2-ylbenzamide is unique due to its combined imidazo[1,2-a]pyridine and benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications .
Properties
CAS No. |
38922-80-4 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-imidazo[1,2-a]pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-12-10-17-9-5-4-8-13(17)15-12/h1-10H,(H,16,18) |
InChI Key |
SYKCZFPMTZONOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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